molecular formula C18H16N2O3 B6669786 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide

Cat. No.: B6669786
M. Wt: 308.3 g/mol
InChI Key: WHQLHUCYROIISG-DOTOQJQBSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide is a novel organic compound that has recently drawn attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its combination of a pyridinyl group, an oxolan ring, and a benzofuran carboxamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(14-11-23-16-6-2-1-5-13(14)16)20-15-7-9-22-17(15)12-4-3-8-19-10-12/h1-6,8,10-11,15,17H,7,9H2,(H,20,21)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQLHUCYROIISG-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=COC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=COC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide typically involves a multi-step process:

  • Starting with the construction of the oxolan ring through an enantioselective catalytic reaction.

  • Coupling the pyridinyl group to the oxolan ring via a nucleophilic substitution reaction.

  • Final assembly of the benzofuran carboxamide group through an amide coupling reaction using a suitable reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: For industrial production, optimizing each step for scalability and cost-effectiveness is crucial. This includes:

  • Utilizing high-yield catalysts for enantioselective reactions.

  • Employing continuous flow chemistry to enhance reaction efficiency and reduce waste.

  • Ensuring all reagents are readily available and relatively inexpensive to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Conversion to higher oxidation states using agents like hydrogen peroxide or peracids.

  • Reduction: Reduction of functional groups using reducing agents like lithium aluminium hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide in acidic conditions.

  • Reduction: Lithium aluminium hydride in dry ether.

  • Substitution: Palladium-catalyzed cross-coupling reactions under inert atmosphere.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.

  • Reduced forms with simplified functional groups.

  • Substituted compounds with different alkyl, aryl, or functional group attachments.

Scientific Research Applications

Chemistry:

  • As a ligand in catalysis for enantioselective reactions.

  • Study of its reactivity patterns and reaction mechanisms.

Biology:

  • Potential use as a probe for studying biochemical pathways.

  • Investigating its effects on cellular mechanisms and interactions.

Medicine:

  • Exploring its pharmacological properties for potential therapeutic use.

  • Investigating its interaction with biological targets and its bioavailability.

Industry:

  • Possible applications in materials science for developing novel polymers or coatings.

  • Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide involves:

  • Molecular Targets: Binding to specific enzymes or receptors due to its unique structure.

  • Pathways Involved: Modulation of biochemical pathways, such as inhibition or activation of enzymes involved in metabolic processes.

Comparison with Similar Compounds

  • N-[(2R)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide (without the stereocenter at 3-position).

  • N-[(2S,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide (diastereomer).

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide stands out due to its unique combination of structural features, which impart distinct properties and make it a subject of interest in various research domains.

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